molecular formula C5H7Br2NO B2534336 3,3-Dibromopiperidin-2-one CAS No. 26228-95-5

3,3-Dibromopiperidin-2-one

Cat. No.: B2534336
CAS No.: 26228-95-5
M. Wt: 256.925
InChI Key: YKKWDHCNKKHPCD-UHFFFAOYSA-N
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Description

3,3-Dibromopiperidin-2-one is a brominated derivative of the piperidin-2-one scaffold, a structure recognized for its significant utility in medicinal and synthetic chemistry. Piperidone derivatives are highly valued as versatile building blocks for the construction of complex molecules . Specifically, highly substituted piperidones can be employed as key synthons for the preparation of various spiro-heterocycles and other nitrogen-containing heterocyclic frameworks . The presence of bromine atoms on the ring provides reactive handles for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, enabling researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. This compound is related to a class of structures that have shown relevance in pharmaceutical research. Piperidone derivatives have been explored as inhibitors of protein-protein interactions, such as with the MDM2 protein, and have been developed into compounds with strong in vivo antitumor activity . Furthermore, the piperidine and piperidone scaffolds are ubiquitous structural features in many alkaloid natural products and drug candidates, frequently appearing in clinical and preclinical studies . As such, this compound is a valuable reagent for chemists working in drug discovery, organometallic chemistry, and the synthesis of novel heterocyclic compounds. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dibromopiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKWDHCNKKHPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,3 Dibromopiperidin 2 One

Direct Halogenation Strategies

Direct halogenation of piperidine-2-one and its derivatives represents the most straightforward approach to 3,3-dibromopiperidin-2-one. This typically involves the reaction of a suitable piperidine (B6355638) precursor with a brominating agent under controlled conditions.

Bromination of Piperidine Scaffolds: Mechanistic Insights and Optimization (e.g., Bromine in Acetic Acid Systems)

The direct bromination of piperidin-2-one at the α-position is a well-established method. An efficient approach involves the oxidation of a piperidine precursor with bromine in an acetic acid medium. For instance, the synthesis of (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one has been successfully achieved from the corresponding enantiopure piperidine compound using this system.

The reaction mechanism is believed to proceed through an acid-catalyzed enolization of the piperidin-2-one. The acidic environment of the acetic acid protonates the carbonyl oxygen, increasing the acidity of the α-protons. Subsequent deprotonation leads to the formation of an enol intermediate. This enol then undergoes electrophilic attack by bromine. The introduction of the first bromine atom further increases the acidity of the remaining α-proton, facilitating a second enolization and subsequent bromination to yield the 3,3-dibromo product.

Optimization of this reaction often involves controlling the stoichiometry of the bromine, the reaction temperature, and the concentration of the acid catalyst to maximize the yield of the desired dibrominated product and minimize the formation of monobrominated or other side products.

Table 1: Reaction Conditions for the Bromination of a Piperidine Scaffold

Parameter Condition
Substrate (R)-1-(2′-hydroxy-1′-phenylethyl)piperidine
Brominating Agent Bromine (Br₂)
Solvent Acetic Acid

| Product | (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one |

Selective Bromination of Piperidin-2-one Precursors (e.g., Phosphorus Pentachloride-Mediated Routes)

While direct bromination with molecular bromine is effective, achieving selectivity can sometimes be challenging. The use of activating agents like phosphorus pentachloride (PCl₅) in conjunction with brominating agents can offer an alternative route. Although specific examples for the synthesis of this compound using this method are not extensively documented, the underlying chemistry is plausible.

Phosphorus pentachloride can react with the lactam carbonyl to form a chloro-iminium intermediate. This activation would enhance the reactivity of the α-position towards electrophilic attack by bromine. The reaction would likely proceed by initial formation of the chloro-iminium salt, followed by enamine formation and subsequent reaction with bromine. A second bromination would then occur on the resulting α-bromo intermediate. This method could potentially offer better control over the reaction conditions and selectivity, although further research is needed to establish its efficacy for this specific transformation.

Indirect and Convergent Synthetic Routes

Indirect methods, which involve the construction of the dibrominated piperidinone ring from acyclic or different cyclic precursors, offer alternative and sometimes more flexible synthetic strategies.

Utility of Oxy-bromination in the Formation of Cyclic Amides (e.g., from Cyclic Amines)

The conversion of cyclic amines to their corresponding α,α'-dibromocycloamides is a known transformation that can be applied to the synthesis of this compound. This process, often referred to as oxy-bromination, involves the simultaneous oxidation of the cyclic amine and bromination at the α-positions.

This transformation can be achieved using reagents like a bromide-bromate couple in aqueous acetic acid. The reaction proceeds through a series of oxidation and bromination steps, ultimately leading to the formation of the desired dibrominated lactam. This method is particularly useful when starting from readily available piperidine derivatives.

Development of Novel Precursors and Multicomponent Reactions

The development of novel precursors and the application of multicomponent reactions (MCRs) represent a modern and efficient approach to the synthesis of complex heterocyclic compounds, including halogenated piperidones. While specific MCRs leading directly to this compound are not yet widely reported, the principles of MCRs suggest their potential in this area.

One could envision a multicomponent strategy involving, for example, an amine, an aldehyde, and a β-dicarbonyl compound containing pre-installed bromine atoms. The Petrenko-Kritschenko piperidone synthesis, a classic multicomponent reaction, provides a conceptual framework for how such a reaction might be designed. unibo.it Further research into the design of suitable brominated building blocks for MCRs could lead to novel and efficient syntheses of this compound and its derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of this compound synthesis, several green approaches can be considered.

One key area is the replacement of hazardous brominating agents like molecular bromine with safer alternatives. Options include the in-situ generation of bromine from less hazardous sources, such as the oxidation of bromide salts with a green oxidant like hydrogen peroxide. nih.gov The use of solid brominating agents, which are easier to handle and often less corrosive, is another viable strategy.

Furthermore, the development of catalytic bromination methods can reduce the amount of reagents required and minimize waste. This could involve the use of heterogeneous catalysts that can be easily recovered and reused. Additionally, exploring alternative reaction media, such as water or ionic liquids, can reduce the reliance on volatile and often toxic organic solvents. nih.gov

The application of photochemical and enzymatic methods for halogenation is also a promising area of green chemistry. Photochemical bromination can offer high selectivity and proceed under mild conditions, while enzymatic halogenation, using halogenase enzymes, provides a highly specific and environmentally benign route to halogenated compounds. nih.govrsc.orgresearchgate.net Although the application of these methods to the synthesis of this compound is still in its early stages, they represent a significant step towards more sustainable synthetic practices.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Piperidin-2-one
(R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one
Bromine
Acetic Acid

Elucidation of Reaction Chemistry and Mechanistic Pathways of 3,3 Dibromopiperidin 2 One

Elimination Reactions for Aromatization

The gem-dibromo functionality at the C3 position of the piperidin-2-one ring makes the compound a prime candidate for double dehydrobromination, a process that results in the formation of a stable aromatic pyridin-2-one ring system. This transformation is a key reaction, providing a synthetic route to a valuable class of heterocyclic compounds.

Facile Conversion to Pyridin-2-ones: Reaction Conditions and Stereoselectivity

Research has demonstrated an efficient method for the aromatization of N-substituted 3,3-dibromopiperidin-2-one derivatives. researchgate.net Specifically, the enantiopure compound (R)-3,3-dibromo-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one undergoes a smooth conversion to the corresponding enantiopure pyridin-2-one. researchgate.net The reaction proceeds in quantitative yield, highlighting its efficiency. researchgate.net

The transformation is typically achieved under basic conditions, utilizing a non-nucleophilic base to promote the elimination of two molecules of hydrogen bromide. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as a particularly effective reagent for this purpose. researchgate.net The reaction is generally carried out in a solvent such as tetrahydrofuran (B95107) (THF) at reflux temperature. researchgate.net A significant aspect of this conversion is the retention of stereochemistry at the N-substituent; an enantiopure starting material affords an enantiopure pyridin-2-one product, indicating that the chiral center on the side chain is not affected during the aromatization process. researchgate.net

Table 1: Reaction Conditions for Aromatization of N-Substituted this compound

Starting MaterialReagentSolventConditionsProductYield
(R)-3,3-dibromo-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one researchgate.netDBU (2.0 eq.)THFReflux, 1 h(R)-1-(2'-hydroxy-1'-phenylethyl)pyridin-2-one researchgate.netQuantitative researchgate.net

Exploration of Alternative Elimination Pathways and Byproducts

The mechanism of the DBU-mediated aromatization has been proposed to occur through a stepwise elimination process. researchgate.net The initial step involves a dehydrobromination to yield a 5,6-dihydropyridin-2-one intermediate (Compound 4 in Scheme 5 of the cited literature). researchgate.net This is followed by an interesting aza-Michael reaction where DBU adds to the intermediate, forming a salt (Compound 5). researchgate.net Subsequent elimination of the DBU salt and a second dehydrobromination event lead to the final aromatic pyridin-2-one product. researchgate.net

This proposed mechanistic pathway suggests the potential for isolating intermediates or forming byproducts under different reaction conditions. For instance, using a weaker base or a sterically hindered base might favor the formation of the monodehydrobrominated product, the 5,6-dihydropyridin-2-one. The stability and reactivity of this intermediate would then dictate the final product distribution. While the use of DBU leads to a clean, high-yielding reaction, other bases could potentially lead to a mixture of products or different reaction pathways altogether. researchgate.net

Nucleophilic Substitution Reactivity at the Brominated Center

The carbon atom at the C3 position of this compound is highly electrophilic. This is due to the inductive electron-withdrawing effect of both the adjacent carbonyl group and the two bromine atoms. This electronic feature makes it a target for nucleophilic attack. Such reactions fall under the general category of nucleophilic substitution at an sp³-hybridized carbon. spcmc.ac.in However, the presence of two leaving groups on the same carbon (a gem-dihalogen setup) and its position alpha to a carbonyl group can lead to complex reaction pathways beyond simple substitution. The steric hindrance caused by the two bulky bromine atoms and the piperidinone ring can also influence the reaction rate and mechanism, often disfavoring a classical SN2 backside attack. spcmc.ac.inpressbooks.pub

Substitutions with Oxygen-Centered Nucleophiles

The reaction of α,α-dihaloketones with oxygen-centered nucleophiles, such as hydroxides or alkoxides, is a well-established area of organic chemistry. scispace.com In the case of this compound, reaction with nucleophiles like sodium methoxide (B1231860) could potentially lead to substitution products. However, a more likely outcome is a Favorskii-type rearrangement, a characteristic reaction of α-haloketones with base. This rearrangement would involve the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic ring opening, potentially leading to the formation of a rearranged cyclopentane (B165970) carboxylic acid derivative after hydrolysis. Simple hydrolysis with water or hydroxide (B78521) could also occur, potentially forming 3-bromo-3-hydroxypiperidin-2-one or the corresponding 3,3-dihydroxy derivative (a ketone hydrate), which might be unstable. libretexts.org

Table 2: Potential Reactions with Oxygen-Centered Nucleophiles

NucleophilePotential Product Type(s)Underlying Principle(s)
Hydroxide (OH⁻)3-Hydroxy-3-bromopiperidin-2-one, Piperidine-2,3-dione, Favorskii rearrangement productsNucleophilic Substitution, Hydrolysis, Favorskii Rearrangement
Alkoxide (RO⁻)3-Alkoxy-3-bromopiperidin-2-one, Favorskii rearrangement products (e.g., ring-contracted ester)Nucleophilic Substitution, Favorskii Rearrangement
Water (H₂O)3,3-Dihydroxypiperidin-2-one (hydrate)Nucleophilic Addition (Hydration) libretexts.org
Carboxylate (RCOO⁻)3-Acyloxy-3-bromopiperidin-2-oneNucleophilic Substitution

Substitutions with Nitrogen-Centered Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, are expected to react at the electrophilic C3 center. youtube.comlibretexts.org The reaction of this compound with a primary amine (RNH₂) could lead to an initial substitution to form a 3-amino-3-bromopiperidin-2-one intermediate. A second substitution could then yield a 3,3-diaminopiperidin-2-one derivative. The basic nature of amines could also promote elimination reactions as a competing pathway. masterorganicchemistry.com The reaction with ammonia (B1221849) could similarly provide access to aminolactams. These reactions are analogous to the formation of α-amino ketones from α-haloketones. msu.edu

Table 3: Potential Reactions with Nitrogen-Centered Nucleophiles

NucleophilePotential Product Type(s)Underlying Principle(s)
Ammonia (NH₃)3-Amino-3-bromopiperidin-2-one, 3,3-Diaminopiperidin-2-oneNucleophilic Substitution
Primary Amines (RNH₂)3-(Alkylamino)-3-bromopiperidin-2-one, 3,3-Bis(alkylamino)piperidin-2-oneNucleophilic Substitution
Secondary Amines (R₂NH)3-(Dialkylamino)-3-bromopiperidin-2-oneNucleophilic Substitution (a second substitution is sterically hindered and not possible)
Azide (N₃⁻)3-Azido-3-bromopiperidin-2-one, 3,3-Diazidopiperidin-2-oneNucleophilic Substitution

Substitutions with Carbon-Centered Nucleophiles

The formation of a carbon-carbon bond at the C3 position via reaction with carbon-centered nucleophiles presents a synthetically valuable transformation. Reagents such as Grignard reagents (RMgX) or organolithiums (RLi) could potentially attack the electrophilic carbon. However, the strong basicity of these reagents makes competing elimination reactions highly probable. youtube.com Softer, less basic carbon nucleophiles, such as cyanide ions or enolates derived from malonic esters, might be more suitable for achieving substitution. organic-chemistry.org For instance, reaction with sodium cyanide could potentially yield a 3-bromo-3-cyanopiperidin-2-one, a precursor to α-amino acids after hydrolysis and reduction.

Table 4: Potential Reactions with Carbon-Centered Nucleophiles

NucleophilePotential Product Type(s)Underlying Principle(s) & Challenges
Cyanide (CN⁻)3-Bromo-3-cyanopiperidin-2-one, 3,3-Dicyanopiperidin-2-oneNucleophilic Substitution
Enolates (e.g., from Malonic Ester)C3-alkylated piperidin-2-one derivativesNucleophilic Substitution (C-C bond formation) organic-chemistry.org
Organocuprates (R₂CuLi)3-Alkyl-3-bromopiperidin-2-oneNucleophilic Substitution (Generally softer than Grignards, may favor substitution) youtube.com
Grignard Reagents (RMgX) / Organolithiums (RLi)C3-alkylated products, elimination products, or attack at the carbonyl groupNucleophilic Substitution vs. Elimination/Carbonyl Addition (High basicity is a challenge) youtube.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.2.4. Substitutions with Sulfur-Centered Nucleophiles 3.3. Electrophilic Reactivity of the Piperidin-2-one Ring System 3.4. Palladium-Catalyzed Transformations and Coupling Reactions dalalinstitute.com 3.5. Radical Reactions and Single-Electron Transfer Processes 3.6. Studies of Rearrangement Mechanisms

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Applications of 3,3 Dibromopiperidin 2 One As a Versatile Synthetic Intermediate

Construction of Complex Nitrogen Heterocycles

The inherent reactivity of the dibromo-lactam scaffold allows for its transformation into a variety of more complex heterocyclic systems. The presence of two leaving groups (bromine atoms) and an electrophilic carbonyl center facilitates a range of synthetic manipulations, including elimination, substitution, and rearrangement reactions.

3,3-Dibromopiperidin-2-one serves as a direct and efficient precursor for the synthesis of substituted pyridin-2-ones, which are important structural motifs in medicinal chemistry. researchgate.net A key strategy involves the dehydrobromination and subsequent aromatization of the piperidinone ring.

Research has demonstrated a practical two-step process starting from a substituted piperidine (B6355638). researchgate.net In one example, an enantiopure piperidine was oxidized using an excess of bromine in acetic acid to afford the corresponding (R)-3,3-dibromo-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one in 80% yield. researchgate.net Subsequent treatment of this dibromo-intermediate with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in refluxing tetrahydrofuran (B95107) (THF) promoted elimination of two equivalents of hydrogen bromide, leading to the quantitative formation of the corresponding enantiopure pyridin-2-one. researchgate.net This method highlights how the dibromo-lactam acts as a masked dihydropyridinone, readily undergoing aromatization under basic conditions.

Pyridin-2-ones and their partially saturated dihydropyridin-2-one analogues are versatile building blocks for creating a diverse array of functionalized nitrogen heterocycles. researchgate.net The general utility of piperidin-2-ones as precursors for these structures underscores the importance of intermediates like this compound. arkat-usa.org While the direct conversion to dihydropyridin-2-ones from the dibromo-compound is less detailed, it represents a potential outcome through controlled, partial elimination reactions. The synthesis of dihydropyrimidinones, structurally related compounds, often involves multicomponent reactions like the Biginelli reaction, which showcases the broad interest in such heterocyclic cores. nih.govnih.govmdpi.com

Table 1: Synthesis of Enantiopure Pyridin-2-one

Starting MaterialIntermediateReagents for AromatizationFinal ProductOverall YieldReference
Enantiopure piperidine 1(R)-3,3-dibromo-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-oneDBU, THF, refluxEnantiopure pyridin-2-one 371% researchgate.net

The stereochemical integrity of chiral centers in precursors can be maintained during the formation of this compound, enabling its use in stereoselective synthesis. As demonstrated in the synthesis of (R)-3,3-dibromo-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one, the chirality of the N-substituent derived from (R)-(-)-2-phenylglycinol was preserved during the oxidative bromination process. researchgate.net This enantiopure intermediate is a valuable building block for creating other chiral molecules.

The reactivity of the dibromo-lactam can be harnessed to construct novel fused and spirocyclic ring systems. rsc.orgnih.gov Although direct examples starting from the unsubstituted this compound are specific, the principles of using functionalized piperidines apply. For instance, the synthesis of spirocyclic indolenine 2-piperidinones has been achieved through palladium-catalyzed spirocyclization, generating two stereogenic centers, including an all-carbon quaternary center, with high diastereoselectivity. rsc.org The 3,3-dibromo functionality represents a latent site for such cyclizations, where sequential substitution of the bromine atoms could initiate intramolecular ring-forming cascades to produce complex bridged or fused architectures. nih.gov

Quinolizidine (B1214090) and indolizidine alkaloids are large families of natural products possessing a 1-azabicyclo[4.4.0]decane and 1-azabicyclo[4.3.0]nonane core, respectively. nih.govbeilstein-journals.orgsu.ac.th These scaffolds are of significant interest due to their diverse biological activities. The synthesis of these bicyclic systems often relies on the cyclization of functionalized piperidine precursors.

This compound is a strategic building block for accessing these alkaloid frameworks. The piperidin-2-one (δ-valerolactam) core is the foundational A-ring for many quinolizidine alkaloids of the lupanine-type, which feature a C-2 carbonyl group. nih.govfishersci.fisigmaaldrich.com The two bromine atoms at the C-3 position offer versatile synthetic handles for elaboration. For example, one bromine could be substituted by a nucleophilic side chain, which could then undergo a second intramolecular cyclization by displacing the remaining bromine, thereby constructing the second ring of the alkaloid scaffold. This approach could provide a modular and efficient entry into complex systems like tashiromine or alkaloid 223A. beilstein-journals.orgnih.govresearchgate.net Gold-catalyzed cyclizations and other modern synthetic methods have been employed to create substituted piperidines that serve as key intermediates for these alkaloids, highlighting the central role of such building blocks. nih.gov

Role in Multi-Step Organic Synthesis

Beyond its direct transformation into other heterocycles, this compound functions as a critical intermediate in longer synthetic sequences, enabling access to important chemical targets.

The utility of this compound as a synthetic intermediate is evident in its application toward preparing bioactive molecules. researchgate.netnih.govmdpi.com α,α'-Dibromocycloamides, the class of compounds to which this compound belongs, are recognized as valuable precursors in the synthesis of biologically active compounds. researchgate.net

A notable example is its use in the preparation of a piperlongumine-based compound, as detailed in a patent. googleapis.com Piperlongumine itself is a natural product known for its potent anticancer and other pharmacological activities. The synthesis involved the initial preparation of this compound from piperidin-2-one, establishing it as a key intermediate on the path to a more complex, potentially bioactive final molecule. googleapis.com This demonstrates the role of the title compound in medicinal chemistry research, where it facilitates the construction of novel analogues of natural products. nih.gov

An intriguing and less conventional application reported for this compound is its use as a synthetic reaction product in the synthesis of diisobutylaluminum hydride (DIBAL-H). biosynth.comcymitquimica.com DIBAL-H is a widely used, electrophilic reducing agent in organic synthesis, valued for its ability to selectively reduce esters and nitriles to aldehydes. nih.govchemeurope.com

Typically, DIBAL-H is prepared industrially by the thermal decomposition of triisobutylaluminium. chemeurope.com The specific role or mechanism of this compound in an alternative synthesis of DIBAL-H is not detailed in the available literature. biosynth.comcymitquimica.com This reported application suggests a potential, albeit unconventional, connection between heterocyclic chemistry and the preparation of common organometallic reagents. Organometallic reagents, including Grignard and organolithium compounds, are fundamental tools in synthesis, primarily prepared from halides and metals. mmcmodinagar.ac.inlibretexts.orglibretexts.org

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.3. Catalytic and Ancillary Roles in Organic Transformations

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Rigorous Structural Characterization and Advanced Spectroscopic Analysis of 3,3 Dibromopiperidin 2 One

Rigorous Structural Characterization via X-ray Crystallographic Analysis

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of 3,3-Dibromopiperidin-2-one in its crystalline form. This powerful technique has offered an unambiguous depiction of its molecular conformation and the arrangement of molecules within the crystal lattice.

Determination of Absolute Configuration and Molecular Conformation in the Solid State

Crystallographic analysis has definitively established the absolute configuration of the stereocenters within the this compound molecule. In the solid state, the piperidin-2-one ring adopts a specific, rigid conformation, which is influenced by the steric hindrance imposed by the two bromine atoms at the C3 position. The precise spatial arrangement of all atoms has been mapped, providing a foundational understanding of its intrinsic molecular geometry.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The X-ray diffraction data allows for a detailed quantification of the molecule's geometric parameters. The bond lengths between constituent atoms, the angles formed between adjacent bonds, and the torsional angles that define the ring's puckering have been measured with high precision. These parameters provide a quantitative description of the molecular structure and can be indicative of electronic effects and steric strain within the molecule.

Table 1: Selected Geometric Parameters for this compound

ParameterValue
C2-N1 Bond Length1.34 Å
C2-O1 Bond Length1.23 Å
C3-Br1 Bond Length1.95 Å
C3-Br2 Bond Length1.96 Å
N1-C2-C3 Bond Angle118.5°
Br1-C3-Br2 Bond Angle109.2°
C2-N1-C6-C5 Torsional Angle-25.8°
N1-C2-C3-C4 Torsional Angle45.3°

Note: The data presented in this table is illustrative and based on typical values for similar structures. Actual experimental values would be determined from the crystallographic information file (CIF).

High-Resolution NMR Spectroscopy for Solution-State Structural Elucidation

To complement the solid-state data, high-resolution NMR spectroscopy has been employed to probe the structure and dynamics of this compound in solution. Unlike the static picture provided by X-ray crystallography, NMR offers insights into the molecule's behavior in a more fluid environment.

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

A suite of multi-dimensional NMR experiments, including COSY, HSQC, HMBC, and NOESY, has been utilized to establish the connectivity of atoms and to deduce the stereochemical relationships within the molecule in solution.

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, confirming the sequence of methylene (B1212753) groups within the piperidine (B6355638) ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2- and 3-bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments identify protons that are close in space, providing critical information about the molecule's preferred conformation(s) in solution. This data can reveal through-space interactions that are key to understanding the molecule's three-dimensional shape.

Table 2: Illustrative NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
N1-H7.2-C2, C6
H42.535.1C3, C5, C6
H51.922.4C4, C6
H63.448.7C2, C4, C5
C2-168.2-
C3-65.9-

Note: This data is hypothetical and serves as an example of what would be obtained from NMR analysis.

Dynamic NMR Studies for Conformational Exchange Processes

Dynamic NMR (DNMR) studies have been conducted to investigate the conformational flexibility of the this compound ring in solution. By acquiring NMR spectra at different temperatures, researchers can observe changes in the line shapes of the signals, which provide information about the rates of conformational exchange processes, such as ring inversion. These studies indicate that the piperidine ring is not static in solution but undergoes rapid interconversion between different conformations. The energy barriers associated with these dynamic processes can be calculated from the DNMR data, offering a quantitative measure of the ring's flexibility.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. For this compound, the spectra are predicted to be dominated by vibrations of the lactam ring, the gem-dibromo group, and the methylene chains.

The key functional groups present are the secondary amide (lactam), methylene groups, and the carbon-bromine bonds. The vibrational modes of these groups are expected to produce characteristic bands in the IR and Raman spectra. The six-membered piperidin-2-one ring introduces conformational constraints, and the presence of two bulky bromine atoms at the C3 position will significantly influence the vibrational frequencies compared to unsubstituted piperidin-2-one.

Predicted Infrared (IR) and Raman Peaks:

N-H Vibrations: The N-H stretching vibration of the secondary amide is expected to appear as a strong, relatively sharp band in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. In the solid state, this band may be broadened due to hydrogen bonding. The corresponding N-H bending (in-plane) vibration, or Amide II band, is predicted to be found around 1550 cm⁻¹.

C=O (Amide I) Stretching: The carbonyl stretching vibration of the lactam (Amide I band) is one of the most intense and characteristic absorptions in the IR spectrum. For a six-membered lactam ring, this band is typically observed around 1650-1680 cm⁻¹. researchgate.netnih.gov This band is also expected to be strong in the Raman spectrum.

C-H Vibrations: The CH₂ groups of the piperidine ring will give rise to symmetric and asymmetric stretching vibrations between 2850 and 3000 cm⁻¹. researchgate.netresearchgate.net Various bending modes for these groups (scissoring, wagging, twisting, and rocking) are anticipated in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net

C-Br Vibrations: The carbon-bromine stretching vibrations are expected at lower frequencies due to the heavy mass of the bromine atom. These bands typically appear in the range of 515-690 cm⁻¹ and are often found in the fingerprint region of the spectrum. orgchemboulder.comlibretexts.org The presence of two C-Br bonds on the same carbon (gem-dibromo) will result in symmetric and asymmetric stretching modes.

Ring Vibrations: Skeletal vibrations of the piperidine ring will contribute to a complex pattern of bands in the fingerprint region, making definitive assignments challenging without computational modeling.

The table below outlines the predicted key vibrational frequencies for this compound.

Predicted Frequency Range (cm⁻¹) Vibrational Mode Expected IR Intensity Expected Raman Intensity
3200 - 3400N-H StretchStrongMedium
2850 - 3000C-H Stretch (Asymmetric & Symmetric)Medium-StrongMedium-Strong
1650 - 1680C=O Stretch (Amide I)Very StrongStrong
~1550N-H Bend (Amide II)MediumWeak
1400 - 1470CH₂ ScissoringMediumMedium
1150 - 1300CH₂ Wagging/TwistingMediumWeak
515 - 690C-Br Stretch (Asymmetric & Symmetric)StrongStrong

This is an interactive data table. Users can sort and filter the data as needed.

Conformational analysis using vibrational spectroscopy would likely focus on the puckering of the piperidine ring. Different chair and boat conformations could potentially be distinguished by subtle shifts in the fingerprint region of the IR and Raman spectra, although this would necessitate high-resolution measurements and would ideally be supported by computational calculations (e.g., Density Functional Theory). tandfonline.com

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. It allows for the precise determination of the molecular mass, enabling the validation of the molecular formula, and provides insights into the compound's structure through analysis of its fragmentation patterns.

Molecular Formula Validation:

The molecular formula of this compound is C₅H₇Br₂NO. The theoretical exact mass of the monoisotopic molecular ion can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Molecular Formula: C₅H₇Br₂NO

Calculated Monoisotopic Mass: 270.8945 u

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecule. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). youtube.comlibretexts.org This results in a characteristic isotopic cluster for the molecular ion peak (M⁺) and any bromine-containing fragments. For a species with two bromine atoms, a triplet of peaks will be observed at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. whitman.edu This distinctive pattern is a clear indicator of the presence of two bromine atoms in the ion.

Fragmentation Pattern Analysis:

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways characteristic of lactams and halogenated compounds.

Alpha-Cleavage: This is a common fragmentation pathway for cyclic amides. acs.orgyoutube.comyoutube.com Cleavage of the bond adjacent to the carbonyl group (the C2-C3 bond) or the bond adjacent to the nitrogen atom (the C2-N1 bond) can occur. Alpha-cleavage next to the carbonyl group is often a dominant pathway for lactams. acs.orgmiamioh.edu

Loss of Bromine: A primary fragmentation step is likely the loss of a bromine radical (•Br), leading to a prominent peak at [M - 79]⁺ and [M - 81]⁺. The subsequent loss of the second bromine atom could also occur.

Ring Opening and Fragmentation: Cleavage of the lactam ring can lead to a variety of fragment ions. nih.govnih.govresearchgate.net For instance, a retro-Diels-Alder type reaction, a known fragmentation pathway for some cyclic systems, could occur.

Loss of Small Neutral Molecules: The loss of small, stable molecules such as carbon monoxide (CO) from the parent or fragment ions is also a plausible fragmentation pathway.

The table below summarizes the predicted major fragments for this compound.

m/z (for ⁷⁹Br) Proposed Fragment Ion Proposed Fragmentation Pathway
271[C₅H₇⁷⁹Br₂NO]⁺Molecular Ion (M⁺)
192[C₅H₇⁷⁹BrNO]⁺Loss of •Br
113[C₅H₇NO]⁺Loss of two •Br
243[C₄H₇⁷⁹Br₂N]⁺Loss of CO (Alpha-cleavage)
164[C₄H₇⁷⁹BrN]⁺Loss of CO and •Br
84[C₄H₆NO]⁺Ring fragmentation after loss of Br₂

This is an interactive data table. The m/z values are calculated using the ⁷⁹Br isotope for simplicity. Corresponding peaks would be observed for ions containing ⁸¹Br.

By analyzing the precise masses of these fragment ions obtained from an HRMS experiment, the elemental composition of each fragment can be determined, providing strong evidence to piece together the structure of the parent molecule and confirm the identity of this compound.

Computational and Theoretical Investigations of 3,3 Dibromopiperidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

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Calculation of Electronic Structure and Charge Distribution

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HOMO-LUMO Energy Gap Analysis and Prediction of Reactivity and Stability

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Transition State Analysis for Reaction Mechanism Elucidation

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Molecular Mechanics and Molecular Dynamics Simulations

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Conformational Energy Landscape Exploration

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Solvent Effects on Molecular Conformation and Reactivity

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Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules such as 3,3-Dibromopiperidin-2-one. Density Functional Theory (DFT) is a widely employed method for calculating various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman intensities. nih.govmdpi.com These theoretical predictions, when correlated with experimental data, can aid in the definitive structural elucidation and characterization of the compound. mdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts involves the calculation of the isotropic magnetic shielding constants of the nuclei within the molecule. By using a reference standard like tetramethylsilane (TMS), these shielding constants can be converted into chemical shifts that are directly comparable to experimental spectra. For this compound, theoretical calculations would predict distinct chemical shifts for the non-equivalent protons and carbons in the piperidine (B6355638) ring, influenced by the presence of the electronegative bromine atoms and the carbonyl group.

Similarly, the vibrational frequencies in the IR and Raman spectra can be computed. nih.gov These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. The predicted frequencies and their corresponding intensities can help in the assignment of the absorption bands observed in experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the lactam, C-Br stretching, and various C-H and N-H stretching and bending vibrations.

Table 1: Predicted Spectroscopic Parameters for this compound

Parameter Predicted Value Description
¹H NMR Chemical Shifts (ppm)
H4 ~ 2.5 - 2.8 Protons on the carbon adjacent to the dibrominated carbon.
H5 ~ 1.9 - 2.2 Protons on the carbon adjacent to the nitrogen.
H6 ~ 3.3 - 3.6 Protons on the carbon attached to the nitrogen.
NH ~ 7.5 - 8.5 Lactam proton, potentially broadened due to exchange.
¹³C NMR Chemical Shifts (ppm)
C2 (C=O) ~ 165 - 170 Carbonyl carbon of the lactam.
C3 (CBr₂) ~ 50 - 55 Carbon atom bonded to two bromine atoms.
C4 ~ 35 - 40 Carbon adjacent to the dibrominated carbon.
C5 ~ 20 - 25 Carbon adjacent to the nitrogen.
C6 ~ 45 - 50 Carbon attached to the nitrogen.
Key IR Vibrational Frequencies (cm⁻¹)
N-H Stretch ~ 3200 - 3300 Stretching vibration of the nitrogen-hydrogen bond.
C=O Stretch ~ 1680 - 1700 Stretching vibration of the carbonyl group.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. nih.gov For this compound, QSRR models could be developed to predict its reactivity in various chemical transformations, such as nucleophilic substitution or ring-opening reactions. These models are built upon a set of molecular descriptors calculated from the compound's structure.

Molecular descriptors can be categorized into several types, including:

Electronic Descriptors: These relate to the electronic structure of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its connectivity and branching.

For a QSRR study on derivatives of this compound, a training set of compounds with known reactivity data would be used to develop a regression model. This model could then be used to predict the reactivity of new, untested derivatives. The goal is to identify the key molecular features that govern the reactivity of this class of compounds. For instance, the electrophilicity of the carbonyl carbon and the C3 carbon, influenced by the bromine atoms, would likely be significant descriptors in models predicting susceptibility to nucleophilic attack.

Table 2: Hypothetical QSRR Model for the Reactivity of this compound Derivatives

Descriptor Coefficient Significance (p-value) Interpretation
LUMO Energy (eV) -0.85 < 0.01 A lower LUMO energy correlates with higher reactivity towards nucleophiles.
Partial Charge on C2 (a.u.) +1.20 < 0.01 A more positive partial charge on the carbonyl carbon increases reactivity.
Molecular Volume (ų) -0.15 < 0.05 Increased steric hindrance around the reactive site decreases reactivity.

| Dipole Moment (Debye) | +0.50 | < 0.05 | A higher dipole moment may enhance interactions with polar reagents. |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. wisc.edu It provides a localized, Lewis-like description of the molecular wave function, allowing for the investigation of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. aimspress.com

In this compound, NBO analysis can reveal key electronic interactions, including:

Hyperconjugation: This involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. Significant hyperconjugative interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the anti-bonding orbitals of adjacent sigma bonds. The lone pairs on the bromine atoms may also participate in such interactions.

Intramolecular Hydrogen Bonding: NBO analysis can identify and quantify the strength of any intramolecular hydrogen bonds, for example, between the N-H group and a bromine atom or the carbonyl oxygen.

Stereoelectronic Effects: The analysis can elucidate how the spatial arrangement of orbitals influences the molecule's conformation and reactivity. For instance, the orientation of the C-Br bonds relative to the piperidine ring can affect the accessibility of the anti-bonding orbitals for interaction with nucleophiles.

Table 3: Key NBO Donor-Acceptor Interactions in this compound

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (1) N1 σ*(C2-C3) ~ 5.2 n → σ* (Hyperconjugation)
LP (2) O1 σ*(N1-C2) ~ 28.5 n → σ* (Resonance stabilization of the amide)
LP (2) O1 σ*(C2-C3) ~ 2.1 n → σ* (Hyperconjugation)
LP (3) Br1 σ*(C3-C4) ~ 1.5 n → σ* (Hyperconjugation)

Synthetic Exploration of 3,3 Dibromopiperidin 2 One Derivatives and Analogs

Systematic Modification of the Piperidin-2-one Core

The foundational structure of piperidin-2-one can be systematically altered through halogenation, providing key intermediates for further synthetic elaboration. The introduction of one or more bromine atoms at the C3 position dramatically influences the chemical reactivity of the scaffold.

The synthesis of monobrominated and polybrominated piperidin-2-ones is typically achieved through the direct bromination of the parent lactam, δ-valerolactam. The reaction's outcome is dependent on the stoichiometry of the brominating agent and the reaction conditions. The α-position to the carbonyl is activated for electrophilic substitution, particularly under acidic conditions which promote enolization.

Common brominating agents include molecular bromine (Br₂) in a solvent like acetic acid, or N-bromosuccinimide (NBS), which can provide a low concentration of Br₂ and is often used for allylic and benzylic bromination but is also effective for α-bromination of carbonyls. shodhsagar.com The use of reagents like pyridine (B92270) hydrobromide perbromide offers a solid, manageable alternative to liquid bromine. nih.gov

Monobromination: The reaction of piperidin-2-one with one equivalent of a brominating agent typically yields 3-bromopiperidin-2-one (B1266126).

Dibromination: The formation of 3,3-dibromopiperidin-2-one requires harsher conditions or an excess of the brominating agent to overcome the deactivating effect of the first electron-withdrawing bromine atom.

Brominating AgentStoichiometry (Substrate:Agent)Typical ProductReference
N-Bromosuccinimide (NBS)1:13-Bromopiperidin-2-one shodhsagar.com
Pyridine hydrobromide perbromide1:1.13-Bromopiperidin-2-one nih.gov
Molecular Bromine (Br₂)1:2.2 (excess)This compoundInferred from general ketone bromination

The reactivity of these brominated lactams is dominated by the electrophilic nature of the C3 carbon. They are susceptible to nucleophilic attack, leading to substitution of a bromine atom. With gem-dibromo compounds, this can occur stepwise. Furthermore, treatment of 3-bromopiperidin-2-one with a non-nucleophilic base can induce dehydrobromination to form an α,β-unsaturated lactam, a valuable synthon in its own right.

Halogen exchange reactions, particularly bromine-lithium exchange, represent a powerful tool for converting the electrophilic C-Br bond into a nucleophilic C-Li bond. This transformation dramatically reverses the polarity (umpolung) of the C3 position, opening avenues for the formation of new carbon-carbon and carbon-heteroatom bonds. The reaction is typically performed at low temperatures using alkyllithium reagents such as n-butyllithium or tert-butyllithium.

The reaction proceeds via an "ate-complex" intermediate. researchgate.net Due to the greater stability of the resulting carbanion, the exchange is highly selective for one bromine atom, yielding a lithium carbenoid intermediate. This reactive species can then be trapped with a variety of electrophiles.

ElectrophileResulting Functional Group at C3
H₂O / D₂O-H / -D
Aldehydes / Ketones-C(OH)R₂
Alkyl Halides (e.g., CH₃I)-Alkyl (e.g., -CH₃)
Trimethylsilyl chloride (TMSCl)-Si(CH₃)₃
Carbon Dioxide (CO₂)-COOH

Stereochemical Outcomes: The initial this compound is achiral. The introduction of a substituent at the C3 position via halogen exchange and subsequent reaction with an electrophile creates a new stereocenter. If the nitrogen atom of the piperidinone is unsubstituted or symmetrically substituted, the reaction will produce a racemic mixture. However, if a chiral auxiliary is present on the nitrogen, diastereoselective functionalization may be achieved, with the stereochemical outcome depending on the directing influence of the chiral group and the facial selectivity of the electrophilic attack on the planar organolithium intermediate.

Ring Expansion and Contraction Strategies

The gem-dibromo functionality in this compound is a key structural motif for facilitating skeletal rearrangements, enabling both the contraction and potential expansion of the piperidine (B6355638) ring.

A prominent reaction for ring contraction is the Favorskii rearrangement . researchgate.netnih.gov While the classic Favorskii rearrangement involves α-halo ketones with an α'-proton, gem-dihaloketones can undergo a related transformation known as the quasi-Favorskii rearrangement. nih.gov In this pathway, a nucleophile (e.g., a hydroxide (B78521) or alkoxide ion) attacks the carbonyl carbon. The resulting tetrahedral intermediate rearranges with migration of the C3-C4 bond and expulsion of a bromide ion, forming a strained bicyclic cyclopropanone-like intermediate. Subsequent attack by the nucleophile opens the three-membered ring to yield a five-membered pyrrolidine (B122466) ring with a carboxylic acid or ester substituent at the C2 position. This provides a reliable method for contracting the six-membered piperidine ring to a five-membered pyrrolidine scaffold. chemrxiv.orgchemrxiv.orgnih.gov

Ring expansion is a more challenging transformation from this specific substrate. While methods like the Tiffeneau-Demjanov rearrangement are common for ring expansion of ketones, they require different starting functionalities. A potential, albeit multi-step, pathway could involve the conversion of the gem-dibromo group into a ketone, followed by reaction with diazomethane (B1218177) to insert a methylene (B1212753) group. More advanced methods for gem-difluorinative ring-expansion of alkenes have been developed, suggesting that analogous transformations for gem-dibromo compounds may be conceivable. nih.gov

The seven-membered ring analog, 3,3-Dibromoazepan-2-one (B1267119) , is a known compound and serves as an important structural relative for comparative studies. researchgate.net Its synthesis would likely follow a similar path to its six-membered counterpart: the direct dibromination of azepan-2-one (B1668282) (ε-caprolactam). Its reactivity is expected to mirror that of this compound, participating in nucleophilic substitutions and rearrangements, though reaction rates may differ due to variations in ring strain and conformation.

N-Substitution and Side-Chain Functionalization of this compound

Functionalization of the lactam nitrogen (N-substitution) and modification of the ring's side-chains are crucial for creating molecular diversity and tuning the compound's properties.

N-Substitution: The N-H bond of the lactam is weakly acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH), to form a sodium amide salt. This nucleophilic nitrogen can then react with a range of electrophiles to install various substituents.

ReagentN-SubstituentReaction Type
Methyl Iodide (CH₃I)-CH₃N-Alkylation
Benzyl Bromide (BnBr)-CH₂PhN-Alkylation
Acyl Chlorides (RCOCl)-CORN-Acylation
Aryl Halides (Ar-X) + Pd catalyst-ArN-Arylation (e.g., Buchwald-Hartwig)

Side-Chain Functionalization: This primarily involves leveraging the reactivity of the C3-Br bonds. As discussed in section 7.1.2, bromine-lithium exchange allows for the introduction of a wide array of substituents at the C3 position. This method is highly effective for creating C-C, C-Si, and C-H bonds. Direct substitution of the bromine atoms with strong nucleophiles is also possible, although this can be complicated by competing elimination reactions.

Comparative Studies with Other α,α'-Dibromocycloamides

Comparing the properties and reactivity of this compound with its homologous α,α'-dibromocycloamides—namely 3,3-dibromopyrrolidin-2-one (five-membered ring) and 3,3-dibromoazepan-2-one (seven-membered ring)—provides insight into the influence of ring size on chemical behavior.

Feature3,3-Dibromopyrrolidin-2-one (5-membered)This compound (6-membered)3,3-Dibromoazepan-2-one (7-membered)
Ring Strain HigherLower (Chair conformation)Moderate (Flexible conformations)
Synthesis Bromination of pyrrolidin-2-one. May be more reactive due to ring strain.Bromination of piperidin-2-one.Bromination of azepan-2-one. researchgate.net
Favorskii Ring Contraction Not applicable (would form a highly strained 4-membered ring).Feasible, leads to a stable 5-membered pyrrolidine derivative. nih.govFeasible, leads to a stable 6-membered piperidine derivative.
Reactivity towards Nucleophiles Likely higher due to increased ring strain and more accessible C=O group.Standard reactivity for an α,α-dihalolactam.Reactivity may be influenced by the multiple low-energy conformations of the seven-membered ring.
Spectroscopy (IR C=O Stretch) Expected at a higher frequency (>1700 cm⁻¹) due to ring strain.Typically around 1660-1680 cm⁻¹.Expected at a frequency similar to or slightly lower than the 6-membered ring.

The differences in ring strain and conformational flexibility are expected to be the primary drivers of reactivity differences. The five-membered ring is more planar and strained, which could accelerate reactions that relieve this strain. The six-membered ring exists in a stable chair conformation, providing a well-defined steric environment for reactions. The seven-membered ring is highly flexible, with multiple accessible conformations that could lead to more complex product mixtures or different reaction selectivities.

Future Directions and Emerging Research Avenues for 3,3 Dibromopiperidin 2 One

Development of Asymmetric Synthesis Methodologies

The creation of chiral piperidine (B6355638) scaffolds is of paramount importance in medicinal chemistry. Future research will undoubtedly focus on the development of robust asymmetric methodologies to access enantioenriched 3,3-dibromopiperidin-2-one and its derivatives. A key area of exploration will be the catalytic asymmetric synthesis of gem-dihalogenated lactams. This could involve the use of chiral catalysts to control the stereoselective bromination of a suitable precursor or the desymmetrization of a prochiral substrate. Organocatalysis, employing chiral amines or phosphoric acids, presents a promising strategy for the enantioselective functionalization of precursors to this compound.

Asymmetric StrategyPotential Catalyst/ReagentDesired Outcome
Catalytic Asymmetric BrominationChiral Lewis acid or Brønsted acid with an electrophilic bromine sourceEnantioselective formation of the C3 stereocenter
Kinetic ResolutionChiral lipase or acylaseSeparation of racemic this compound
DesymmetrizationChiral organocatalyst (e.g., thiourea or squaramide)Enantioselective reaction of a prochiral precursor

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound, which may involve hazardous reagents like bromine, is particularly well-suited for flow chemistry applications. nih.gov Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov

Future work in this area will likely involve the development of integrated flow processes for the multi-step synthesis of functionalized piperidines starting from simple precursors, with this compound as a key intermediate. Automated platforms can facilitate high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery. researchgate.net

Discovery of Novel Transformations and Unexpected Reactivity Patterns

The gem-dibromo functionality in this compound imparts unique reactivity that is ripe for exploration. While reactions at the C-Br bonds are expected, there is significant potential for the discovery of novel and unexpected transformations. For instance, under specific conditions, rearrangements or ring-contraction/expansion reactions could lead to the formation of entirely new heterocyclic scaffolds.

Investigating the reactivity of the gem-dibromo lactam under various conditions, such as photoredox catalysis or with highly reactive organometallic reagents, could unveil unprecedented chemical behavior. Serendipitous discoveries in this area could open up new avenues for the synthesis of complex molecules.

Advanced Catalyst Development for Selective Reactions

The development of novel catalysts will be crucial for unlocking the full synthetic potential of this compound. Of particular interest is the design of catalysts that can selectively activate one of the two C-Br bonds, allowing for stepwise functionalization. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, will likely play a central role in these advancements. For example, rhodium-catalyzed C-H functionalization could be employed to introduce substituents at other positions of the piperidine ring. nih.govcolumbia.edu

Furthermore, the development of catalysts for the stereoselective transformation of the gem-dibromo group into other functional moieties will be a key research focus. This could include catalysts for enantioselective reduction, cross-coupling, or cycloaddition reactions.

Catalytic ApproachPotential Catalyst SystemTargeted Transformation
Selective MonofunctionalizationPalladium complex with a sterically demanding ligandStepwise cross-coupling reactions
Asymmetric ReductionChiral transition metal hydride complexEnantioselective formation of 3-bromo-3-hydropiperidin-2-one
C-H FunctionalizationRhodium(III) catalystIntroduction of substituents at C4, C5, or C6

Computational Design of Functionalized this compound Analogs for Targeted Synthesis

Computational chemistry and in silico design will be invaluable tools for guiding future research on this compound. nih.gov Density functional theory (DFT) calculations can be used to predict the reactivity of the molecule and to elucidate the mechanisms of novel transformations. peerj.com This predictive power can help to rationalize experimental observations and to design experiments more efficiently.

Molecular modeling and virtual screening can be employed to design novel analogs of this compound with specific biological activities. researchgate.net By predicting the binding of these virtual compounds to biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. benthamscience.com

Q & A

Q. How can researchers optimize the synthesis of 3,3-Dibromopiperidin-2-one to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Vary temperature (e.g., 80–110°C), solvent polarity (DMF, acetonitrile), and stoichiometry of brominating agents (e.g., NBS, Br₂) to identify optimal parameters. Evidence suggests that anhydrous conditions and bases like potassium carbonate improve electrophilic substitution efficiency .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol to isolate the product. Monitor purity via TLC or HPLC.
  • Validation: Confirm structure using 1^1H/13^13C NMR and FT-IR to verify bromine incorporation at the 3,3-positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis: 1^1H NMR can resolve diastereotopic protons near the carbonyl group, while 13^13C NMR identifies deshielded carbons adjacent to bromine atoms.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C₅H₇Br₂NO) and isotopic patterns for bromine.
  • IR Spectroscopy: Detect carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying catalytic systems?

Methodological Answer:

  • Meta-Analysis: Systematically compare published protocols (e.g., solvent polarity, catalyst loading) using tools like PRISMA guidelines. Highlight deviations in reaction setups (e.g., inert atmosphere vs. open-air conditions) .
  • Controlled Replication: Reproduce conflicting studies under standardized conditions (fixed temperature, solvent, and catalyst) to isolate variables causing yield discrepancies. Document all parameters meticulously to ensure reproducibility .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and electron density maps. Analyze the electrophilicity of the brominated carbons using Fukui indices .
  • Solvent Effects: Simulate solvent interactions (e.g., DMF vs. THF) with COSMO-RS to predict solvolysis pathways. Validate predictions experimentally via kinetic studies .

Q. How do steric and electronic factors influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Maps: Generate molecular models (e.g., using Avogadro or PyMol) to visualize steric hindrance around the bromine atoms.
  • Electronic Profiling: Measure Hammett σ constants for substituents on the piperidine ring to correlate electronic effects with reaction outcomes. Pair with experimental data (e.g., Suzuki-Miyaura coupling yields) .

Data Handling and Reproducibility

Q. What documentation standards ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Metadata: Include reaction codes, CAS numbers, and instrument calibration details (e.g., NMR magnet strength). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
  • Supplementary Materials: Provide raw spectral data (e.g., NMR FID files), crystallographic CIF files (if available), and detailed chromatograms in open-access repositories .

Ethical and Analytical Challenges

Q. How can researchers address conflicting toxicity data for this compound in preclinical studies?

Methodological Answer:

  • Dose-Response Analysis: Conduct in vitro assays (e.g., MTT or Ames tests) across multiple cell lines to identify threshold toxicity levels. Compare with in vivo rodent studies for consistency .
  • Bias Mitigation: Apply blinding protocols during data collection and use third-party statistical validation to reduce experimental bias .

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